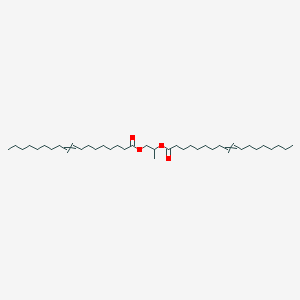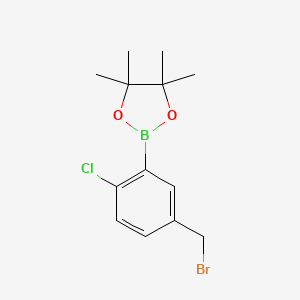
2-Octadec-9-enoyloxypropyl octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadec-9-enoyloxypropyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with a suitable alcohol. One common method is the reaction of octadec-9-enoic acid with 2,3-dihydroxypropyl octadec-9-enoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of immobilized catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octadec-9-enoyloxypropyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Octadec-9-enoyloxypropyl octadec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 2-Octadec-9-enoyloxypropyl octadec-9-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases to release octadec-9-enoic acid, which can modulate various signaling pathways and exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl octadec-9-enoate: A simpler ester of octadec-9-enoic acid.
Ethyl octadec-9-enoate: Another ester with a shorter alcohol chain.
2,3-Dihydroxypropyl octadec-9-enoate: A precursor in the synthesis of 2-Octadec-9-enoyloxypropyl octadec-9-enoate.
Uniqueness
This compound is unique due to its dual ester functionality, which imparts distinct physicochemical properties. This dual functionality allows for more versatile applications in various fields, particularly in the development of complex lipid-based systems .
Propriétés
Formule moléculaire |
C39H72O4 |
|---|---|
Poids moléculaire |
605.0 g/mol |
Nom IUPAC |
2-octadec-9-enoyloxypropyl octadec-9-enoate |
InChI |
InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3 |
Clé InChI |
UMHYVXGZRGOICM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496691.png)
![Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496693.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B12496699.png)
![2-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12496701.png)
![1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12496707.png)

![tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12496714.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496720.png)
![2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine](/img/structure/B12496721.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)glycinamide](/img/structure/B12496727.png)
![Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496750.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12496765.png)
![N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496768.png)
